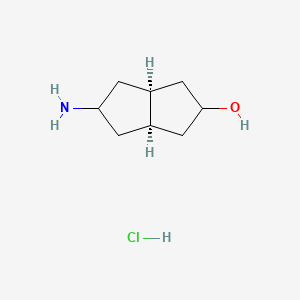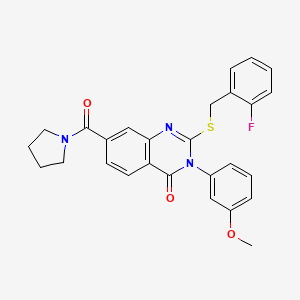![molecular formula C21H30N6O B2757729 {1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone CAS No. 1251546-43-6](/img/structure/B2757729.png)
{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and pyrimidine are nitrogen-containing heterocyclic compounds that are known to impart biological activity . They are well-known components of various biologically active compounds .
Synthesis Analysis
A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . Another study synthesized some hydrazine-coupled pyrazoles, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of these compounds was determined using various techniques such as X-ray crystallography and NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve reactions with various aromatic and heterocyclic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using techniques such as elemental microanalysis, FTIR, and NMR .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including compounds related to the queried chemical, have been synthesized and evaluated for their antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial and Antioxidant Activities : Pyrazole derivatives, including structures similar to the queried compound, have been analyzed for their antibacterial and antioxidant activities. These compounds showed moderate activities in both regards and were further explored through molecular docking and density functional theory calculations (Lynda, 2021).
Molecular Interaction Studies
CB1 Cannabinoid Receptor Interaction : Research on a compound structurally similar to the queried chemical revealed its potent and selective antagonist activity for the CB1 cannabinoid receptor. The study provided insights into the molecular interactions of this compound with the receptor (Shim et al., 2002).
Cytotoxic Activity in Cancer Cell Lines : A study focused on enhancing the cytotoxic activity of pyrazolo[3,4-d]pyrimidine core by synthesizing a compound structurally related to the queried chemical. This compound displayed significant inhibitory activity against various cancer cell lines and key growth factor receptors (Bakr & Mehany, 2016).
Catalytic Promiscuity Studies
Metal Complexes Catalytic Activity : Napthyl/pyridine-pyrazole-derived metal complexes, which include similar structural features to the queried compound, demonstrated catalytic activities and potent antimicrobial activity against bacteria and fungi. These complexes are considered for biochemical reaction models and as antimicrobial agents (Jana et al., 2019).
Mechanism of Action
Future Directions
These compounds have shown promising biological activities, including antiviral, antitumoral, antileishmanial, and antimalarial activities . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective antiviral, antitumoral, antileishmanial, and antimalarial agents .
properties
IUPAC Name |
[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-5-10-25(11-6-15)20(28)18-7-12-26(13-8-18)21-22-9-4-19(23-21)27-17(3)14-16(2)24-27/h4,9,14-15,18H,5-8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHJHWGULJPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=CC(=N3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2757649.png)
![1-[4-[4-(5-Fluoropyridin-3-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2757650.png)




![N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2757657.png)
![N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757659.png)

![ethyl 3-carbamoyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2757663.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2757664.png)
![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)
